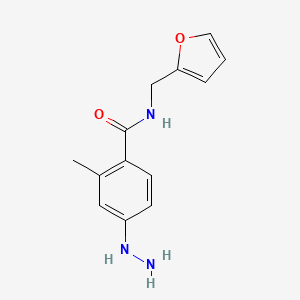
N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide is an organic compound that features a furan ring, a hydrazine group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide typically involves the reaction of 2-furoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . The crude products are typically purified by crystallization or flash chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazine group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the hydrazine group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Comparison: N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide is unique due to the presence of both a hydrazine group and a benzamide moiety, which confer distinct reactivity and biological activity compared to other furan derivatives.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-7-10(16-14)4-5-12(9)13(17)15-8-11-3-2-6-18-11/h2-7,16H,8,14H2,1H3,(H,15,17) |
InChI Key |
LSWASNSFEJSTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















